tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate
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Overview
Description
tert-Butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-3-yl]acetate: is a complex organic compound that features a benzoxazole ring, a dioxaborolane group, and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-3-yl]acetate typically involves multiple stepsThe final step involves esterification to introduce the tert-butyl group .
Industrial Production Methods: This may include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the benzoxazole ring and the dioxaborolane group.
Hydroboration: The dioxaborolane group can participate in hydroboration reactions with alkenes and alkynes.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in some hydroboration reactions.
Transition Metal Catalysts: Used in various hydroboration and substitution reactions.
Major Products:
Benzyl Boronates: Formed through borylation reactions.
Chiral Allenyl Boronates: Formed through asymmetric hydroboration.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its reactive dioxaborolane group.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structure.
Industry:
Mechanism of Action
The mechanism of action for tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-3-yl]acetate involves its ability to participate in various chemical reactions due to the presence of reactive groups. The dioxaborolane group, in particular, allows for hydroboration and coupling reactions, which are essential in forming new carbon-carbon bonds .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate .
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Uniqueness: The uniqueness of tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-3-yl]acetate lies in its combination of a benzoxazole ring and a dioxaborolane group, which provides a versatile platform for various chemical reactions and applications in different fields.
Properties
Molecular Formula |
C19H26BNO6 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-3-yl]acetate |
InChI |
InChI=1S/C19H26BNO6/c1-17(2,3)25-15(22)11-21-13-9-8-12(10-14(13)24-16(21)23)20-26-18(4,5)19(6,7)27-20/h8-10H,11H2,1-7H3 |
InChI Key |
WYTZOTWLMCJFQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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